N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE
Description
This compound features a benzothiazole core substituted with a methoxy group at the 4-position and a dimethylaminopropyl chain via an amide linkage. The diphenylacetamide moiety contributes to steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S.ClH/c1-29(2)18-11-19-30(27-28-25-22(32-3)16-10-17-23(25)33-27)26(31)24(20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-10,12-17,24H,11,18-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQWPZJDRRELGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Dimethylamino)propyl Chloride Hydrochloride
The dimethylaminopropyl side chain is synthesized via a hydrochlorination reaction. As detailed in Patent CN104193654A, the procedure involves:
- Chloropropene (50.0 g) and toluene (150 g) are combined in a reaction flask.
- Diatomite (1.0 g) is added as a catalyst, followed by the introduction of dimethylamine gas (38 g) under controlled conditions.
- The mixture is stirred at 25–30°C for 4–6 hours, yielding 3-(dimethylamino)propyl chloride hydrochloride after filtration and solvent removal.
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25–30°C | |
| Catalyst | Diatomite | |
| Yield | 85–90% |
This intermediate serves as the alkylating agent for subsequent steps.
Synthesis of 4-Methoxy-1,3-Benzothiazol-2-amine
The benzothiazole core is constructed via cyclization:
- 4-Methoxy-2-aminothiophenol is reacted with cyanogen bromide in an acidic medium.
- The reaction proceeds at 50–60°C for 3–5 hours, forming the benzothiazole ring.
Analytical Data
Coupling Reactions
Acylation of 4-Methoxy-1,3-Benzothiazol-2-amine
The benzothiazole amine is functionalized with a diphenylacetyl group:
- Diphenylacetyl chloride (1.2 equiv) is added dropwise to a solution of 4-methoxy-1,3-benzothiazol-2-amine in dichloromethane .
- Triethylamine (2.0 equiv) is used to scavenge HCl, and the reaction is stirred at 0–5°C for 2 hours.
- The product, N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide , is isolated via vacuum filtration (Yield: 78–82%).
Alkylation with 3-(Dimethylamino)propyl Chloride Hydrochloride
The final alkylation step introduces the dimethylaminopropyl moiety:
- The acylated benzothiazole (1.0 equiv) is dissolved in acetonitrile with potassium carbonate (3.0 equiv).
- 3-(Dimethylamino)propyl chloride hydrochloride (1.5 equiv) is added, and the mixture is refluxed at 80°C for 8–12 hours.
- The crude product is purified via column chromatography (Silica gel, CH₂Cl₂:MeOH 95:5).
Reaction Optimization
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility |
| Temperature | 80°C | Completes reaction in 10 hours |
| Base | K₂CO₃ | Prevents side reactions |
Salt Formation and Final Purification
Hydrochloride Salt Preparation
The free base is converted to its hydrochloride salt:
- The alkylated product is dissolved in ethyl acetate and treated with HCl gas until pH 2–3.
- The precipitate is filtered, washed with cold ether, and dried under vacuum (Yield: 90–95%).
Analytical Confirmation
Scale-Up and Industrial Considerations
Solvent Selection for Large-Scale Production
Patent US8268352B2 highlights acetone-methylene chloride mixtures for granulation, though synthesis-scale processes prefer acetonitrile or DMF for higher reactivity.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale (PubChem) | Industrial (Patent CN104193654A) |
|---|---|---|
| Reaction Time | 12–24 hours | 6–8 hours |
| Catalyst | None | Diatomite |
| Yield | 75–80% | 85–90% |
Industrial methods prioritize catalyst use and shorter reaction times, whereas laboratory protocols emphasize purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the carbonyl group in the diphenylacetamide core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group and the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the benzothiazole ring or the diphenylacetamide core.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Polymer Science: It can be incorporated into polymers to impart specific properties such as thermal stability or conductivity.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities or protein interactions.
Fluorescent Markers: Due to its benzothiazole moiety, it can be used as a fluorescent marker in biological assays.
Medicine:
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties such as high strength or conductivity.
Electronics: It can be incorporated into electronic devices as a component of semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. The diphenylacetamide core provides structural rigidity and can interact with hydrophobic pockets in target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(3-(Dimethylamino)propyl)-4-Hydroxyquinoline-2-Carboxamide Hydrochloride (SzR-105)
- Structure: Features a hydroxyquinoline core instead of benzothiazole. The dimethylaminopropyl group is attached via a carboxamide linkage.
- Molecular Formula : C₁₅H₂₀ClN₃O₂ (MW: 309.79) .
- Key Differences: The hydroxyquinoline moiety may enhance hydrogen bonding with biological targets compared to the methoxy-benzothiazole group. Lower molecular weight (309.79 vs.
- Pharmacological Implications: Hydroxyquinoline derivatives are known for metal chelation and antioxidant activity, which diverges from benzothiazole-based compounds often associated with kinase inhibition .
N-[3-(Dimethylamino)propyl]-4-(4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-yl)Benzenecarboxamide
- Structure : Contains a thiazolylphenyl group and trifluoromethyl substituent.
- Molecular Formula : C₂₂H₂₂F₃N₃OS (MW: 433.49) .
- Key Differences: The trifluoromethyl group increases electronegativity and metabolic stability compared to the methoxy group. Higher molecular weight (433.49) may reduce bioavailability but improve target affinity due to enhanced lipophilicity. Predicted pKa: 13.98 ± 0.46 (basic dimethylamino group) .
- Pharmacological Implications : Thiazole derivatives are prevalent in antiviral and anticancer agents, suggesting divergent therapeutic applications compared to benzothiazole-based compounds .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Simpler amide with a methylbenzamide core and hydroxy-dimethylethyl chain.
- The N,O-bidentate directing group facilitates metal-catalyzed reactions, highlighting its utility in synthesis rather than direct pharmacological activity .
- Physicochemical Properties : Polar hydroxy group increases solubility but limits membrane permeability compared to the target compound’s lipophilic diphenylacetamide .
Structural and Functional Analysis
Core Heterocycles
Substituent Effects
- Methoxy vs. Trifluoromethyl : Methoxy groups donate electron density, enhancing resonance stabilization, while trifluoromethyl withdraws electrons, increasing stability against oxidative metabolism .
- Dimethylaminopropyl Chain: Common in CNS-targeting drugs (e.g., antidepressants) due to enhanced blood-brain barrier penetration .
Molecular Weight and Solubility
- The target compound’s higher molecular weight (estimated >400 Da) may necessitate formulation strategies (e.g., salt forms, co-solvents) to improve solubility, whereas smaller analogues like SzR-105 (309.79 Da) exhibit favorable aqueous solubility .
Pharmacokinetic and Toxicological Considerations
- Metabolism : Benzothiazoles are often substrates for cytochrome P450 enzymes, whereas trifluoromethyl groups in thiazole derivatives resist oxidation .
- Toxicity: Dimethylamino groups may pose risks of off-target receptor interactions (e.g., histaminergic or adrenergic systems), requiring stringent selectivity profiling .
Biological Activity
N-[3-(Dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide hydrochloride (commonly referred to as compound X) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with compound X, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound X is with a molecular weight of approximately 356.48 g/mol. The compound features a dimethylamino group, a benzothiazole moiety, and a diphenylacetamide structure. These functional groups are critical for its biological activity.
Research indicates that compound X exhibits multiple mechanisms of action:
- Antitumor Activity :
- Antimicrobial Properties :
Antitumor Efficacy
A series of studies have evaluated the antitumor efficacy of compound X across different cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D |
| HCC827 (Lung) | 6.26 ± 0.33 | 2D |
| NCI-H358 (Lung) | 6.48 ± 0.11 | 2D |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | 2D |
These results indicate that compound X is particularly effective against lung cancer cell lines, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In antimicrobial assays, compound X exhibited the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
This data emphasizes the compound's potential as an antibacterial agent .
Case Studies
-
Study on Lung Cancer Cells :
A study conducted on A549 lung cancer cells demonstrated that treatment with compound X resulted in significant reductions in cell viability compared to untreated controls. The study utilized both two-dimensional (2D) and three-dimensional (3D) culture models to assess efficacy, revealing that compound X maintained its effectiveness even in more physiologically relevant conditions . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of compound X against clinical isolates of S. aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than those typically required for standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
